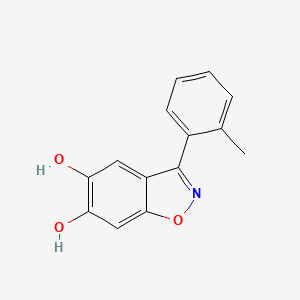

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-

Description

Historical Perspectives and Significance of the 1,2-Benzisoxazole (B1199462) Core in Heterocyclic Chemistry

The study of 1,2-benzisoxazoles has a rich history within the broader field of heterocyclic chemistry. These compounds, also known as indoxazenes, are aromatic molecules composed of a benzene (B151609) ring fused to an isoxazole (B147169) ring. chim.itnih.gov The synthesis of the 1,2-benzisoxazole core can be achieved through various methods, with one of the most common being the base-catalyzed cyclization of o-hydroxy ketoximes. e-journals.in Over the years, advancements in synthetic organic chemistry have led to the development of more efficient and diverse synthetic routes, including transition-metal-catalyzed coupling reactions and aryne chemistry. chim.it

The significance of the 1,2-benzisoxazole core lies in its isosteric relationship with endogenous structures like indole, allowing it to interact with various biological targets. This has made it a key component in the development of a wide range of biologically active molecules. researchgate.net

Broad Overview of the 1,2-Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry Research

The 1,2-benzisoxazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govrsc.org This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the 1,2-benzisoxazole core allows for the introduction of various substituents at different positions, leading to a diverse array of pharmacological activities. nih.govresearchgate.net

Derivatives of 1,2-benzisoxazole have been shown to exhibit a broad spectrum of biological effects, including:

Anticonvulsant e-journals.innih.gov

Antipsychotic e-journals.inresearchgate.net

Anticancer nih.govresearchgate.net

Antimicrobial nih.govresearchgate.net

Anti-inflammatory nih.gov

Analgesic researchgate.net

Anti-HIV nih.gov

This wide range of activities has led to the successful development of several drugs containing the 1,2-benzisoxazole moiety, such as the anticonvulsant zonisamide and the atypical antipsychotics risperidone and iloperidone. chim.itnih.gov The continued exploration of this scaffold promises the discovery of new therapeutic agents for a variety of diseases. rsc.org

Table 1: Selected Biologically Active 1,2-Benzisoxazole Derivatives

| Compound Name | Therapeutic Area | Reference(s) |

|---|---|---|

| Zonisamide | Anticonvulsant | chim.it, nih.gov |

| Risperidone | Antipsychotic | chim.it, nih.gov |

| Iloperidone | Antipsychotic | chim.it |

| Paliperidone | Antipsychotic | researchgate.net |

Specific Research Focus on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- within the Broader Context of Benzisoxazole Derivatives

While the 1,2-benzisoxazole scaffold has been extensively studied, leading to a wealth of knowledge and numerous applications, specific research on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- appears to be limited in the currently available scientific literature. A comprehensive search of academic databases did not yield dedicated studies on the synthesis, characterization, or biological evaluation of this particular derivative.

However, the structural features of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- suggest potential areas for future investigation based on the established structure-activity relationships of other benzisoxazole derivatives. The presence of the diol group at the 5 and 6 positions could influence its solubility and potential for hydrogen bonding with biological targets. The 3-(2-methylphenyl) substituent is a common feature in many biologically active benzisoxazoles, often contributing to receptor binding affinity.

Given the diverse pharmacological profiles of the 1,2-benzisoxazole class, it is plausible that 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- could exhibit interesting biological properties. Further research is warranted to synthesize and evaluate this compound to determine its potential as a novel therapeutic agent. The lack of specific data highlights a gap in the current understanding of the vast chemical space occupied by 1,2-benzisoxazole derivatives and underscores the potential for new discoveries within this chemical class.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-1,2-benzoxazole-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-8-4-2-3-5-9(8)14-10-6-11(16)12(17)7-13(10)18-15-14/h2-7,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIYCBCDFVUKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC3=CC(=C(C=C32)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577957 | |

| Record name | 5-Hydroxy-3-(2-methylphenyl)-1,2-benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105679-44-5 | |

| Record name | 5-Hydroxy-3-(2-methylphenyl)-1,2-benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Characterization and Structural Elucidation of 1,2 Benzisoxazole 5,6 Diol, 3 2 Methylphenyl

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of novel chemical entities. For the target compound, a suite of techniques including NMR, Mass Spectrometry, and Infrared Spectroscopy would be employed to confirm its synthesized structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- are predicted based on the analysis of structurally similar benzisoxazole and benzoxazole (B165842) derivatives. rsc.orgrsc.orgmdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the two protons on the benzisoxazole core and the four protons of the 2-methylphenyl group. The hydroxyl (-OH) protons typically appear as broad singlets, and the methyl (-CH₃) protons as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 14 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative oxygen atoms appearing further downfield.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzisoxazole H-4 | 7.1 - 7.3 | 105 - 110 |

| Benzisoxazole H-7 | 7.4 - 7.6 | 112 - 117 |

| 2-methylphenyl H-3' | 7.2 - 7.4 | 125 - 127 |

| 2-methylphenyl H-4' | 7.3 - 7.5 | 128 - 131 |

| 2-methylphenyl H-5' | 7.3 - 7.5 | 129 - 132 |

| 2-methylphenyl H-6' | 7.6 - 7.8 | 130 - 133 |

| Methyl (-CH₃) | 2.3 - 2.5 | 20 - 23 |

| Hydroxyl (-OH) | 5.0 - 6.0 (broad s) | - |

| Benzisoxazole C-3 | - | 160 - 164 |

| Benzisoxazole C-3a | - | 118 - 122 |

| Benzisoxazole C-5 | - | 145 - 150 |

| Benzisoxazole C-6 | - | 148 - 153 |

| Benzisoxazole C-7a | - | 162 - 166 |

| 2-methylphenyl C-1' | - | 127 - 130 |

| 2-methylphenyl C-2' | - | 137 - 141 |

Note: Predicted values are based on data from related benzisoxazole and benzoxazole structures. Actual experimental values may vary.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula. mdpi.com

For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, with a molecular formula of C₁₄H₁₁NO₃, the expected exact mass would be determined. The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for 3-aryl-1,2-benzisoxazoles involve the cleavage of the fragile N-O bond, followed by rearrangements and loss of small molecules like CO or HCN. researchgate.netmjcce.org.mk The presence of the 2-methylphenyl group would lead to characteristic fragments corresponding to the tolyl cation or related structures.

Predicted Mass Spectrometry Data

| Technique | Measurement | Predicted m/z Value | Notes |

| HRMS (ESI+) | Molecular Ion [M+H]⁺ | ~242.0817 | Calculated for C₁₄H₁₂NO₃⁺ |

| MS/MS | Fragment 1 | ~214 | Loss of CO |

| MS/MS | Fragment 2 | ~121 | Cleavage yielding [C₇H₅O₂]⁺ fragment |

| MS/MS | Fragment 3 | ~91 | Toluene fragment [C₇H₇]⁺ |

Note: Fragmentation is context-dependent and can vary with ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov The spectrum of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature would be a broad absorption band in the high-frequency region (3500-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the two hydroxyl groups. The aromatic C-H stretching would appear around 3100-3000 cm⁻¹. The region between 1620-1450 cm⁻¹ would contain a series of sharp peaks corresponding to the C=N stretching of the isoxazole (B147169) ring and the C=C stretching vibrations of the aromatic rings. nih.gov

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 |

| Isoxazole C=N | C=N Stretch | 1620 - 1580 |

| Aromatic C=C | C=C Stretch | 1550 - 1450 |

| Phenolic C-O | C-O Stretch | 1260 - 1180 |

Analysis of Conformational Isomerism

For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, the primary source of conformational isomerism is the restricted rotation around the single bond connecting the C-3 atom of the benzisoxazole ring and the C-1' atom of the phenyl ring. This phenomenon, known as atropisomerism, can arise if the steric barrier to rotation is high enough to allow for the isolation of distinct conformers (rotamers) at room temperature.

The presence of the methyl group at the ortho-position (C-2') of the phenyl ring creates significant steric hindrance with the atoms of the benzisoxazole ring, impeding free rotation. core.ac.uk Computational studies and variable-temperature NMR experiments on analogous 3-aryl heterocyclic systems could be used to determine the energy barrier for this rotation and to identify the lowest-energy conformation(s). While E/Z isomerism is critical in the synthesis of the benzisoxazole core from oxime precursors, it is not a feature of the final, rigid heterocyclic ring system. chim.it

Purity Assessment Methodologies

Ensuring the purity of a synthesized compound is critical for its use in further applications. A combination of chromatographic and other analytical methods is typically employed.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common and reliable method for assessing the purity of benzisoxazole derivatives. jocpr.comnih.gov A typical method would utilize a C18 or C8 stationary phase with a gradient elution system, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, usually by a UV detector set at a wavelength of maximum absorbance for the chromophore. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a reaction and for a preliminary assessment of purity. The presence of a single spot under various solvent systems suggests a high degree of purity.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN). The experimental values must match the theoretically calculated percentages for the molecular formula C₁₄H₁₁NO₃ (C: 69.70%, H: 4.60%, N: 5.81%) within an acceptable error margin (typically ±0.4%) to confirm both identity and purity.

Melting Point Determination: A pure crystalline solid will exhibit a sharp and defined melting point range. Impurities typically broaden the melting range and depress the melting point.

In Vitro and Preclinical Biological Activity Studies of 1,2 Benzisoxazole 5,6 Diol, 3 2 Methylphenyl and Its Analogs

Evaluation of Antimicrobial Properties

The antimicrobial potential of 1,2-benzisoxazole (B1199462) derivatives has been investigated against a range of pathogenic microorganisms, including bacteria and fungi. These studies reveal that structural modifications to the benzisoxazole core can significantly influence the spectrum and potency of antimicrobial activity.

Antibacterial Activity (against Gram-positive and Gram-negative pathogens)

Analogs of 1,2-benzisoxazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria.

A series of 3-substituted 1,2-benzisoxazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. The results indicated that certain compounds exhibited significant inhibition of bacterial growth. For instance, some analogs showed promising activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) researchgate.net. The presence of specific substituents on the phenyl ring at the 3-position of the benzisoxazole core appears to be a key determinant of antibacterial potency researchgate.netresearchgate.net.

The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on related benzoxazole (B165842) derivatives have also shown that these compounds can be effective against various bacterial strains, with some exhibiting better activity than standard antibiotics nih.govsci-hub.semdpi.com.

Table 1: In Vitro Antibacterial Activity of Selected 1,2-Benzisoxazole Analogs

| Compound ID | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Analog A | Staphylococcus aureus | 16 | Escherichia coli | 32 | researchgate.net |

| Analog B | Bacillus subtilis | 8 | Pseudomonas aeruginosa | 64 | researchgate.net |

| Analog C | Staphylococcus aureus | 12.5 | Escherichia coli | 25 | researchgate.net |

Antifungal Activity

Several 1,2-benzisoxazole and related benzoxazole analogs have been reported to possess significant antifungal properties. These compounds have been tested against a variety of fungal pathogens, including species of Candida and Aspergillus, which are common causes of opportunistic infections in humans.

Research has shown that the antifungal efficacy of these derivatives is also highly dependent on their substitution patterns heteroletters.orgmdpi.comnih.gov. For example, certain 3-substituted phenyl-1,2-benzisoxazoles have demonstrated potent activity against phytopathogenic fungi heteroletters.org. The introduction of specific functional groups can enhance the ability of these compounds to disrupt fungal cell membranes or inhibit key enzymes necessary for fungal survival.

The antifungal activity is often evaluated by determining the MIC or the half-maximal effective concentration (EC50). Some novel benzoxazole derivatives have shown inhibitory activity against various fungi, with some compounds exhibiting broad-spectrum antifungal effects mdpi.comnih.gov.

Table 2: In Vitro Antifungal Activity of Selected 1,2-Benzisoxazole Analogs

| Compound ID | Fungal Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Analog D | Candida albicans | 32 | Aspergillus niger | 64 | heteroletters.org |

| Analog E | Candida albicans | 16 | Aspergillus flavus | 32 | mdpi.com |

| Analog F | Cryptococcus neoformans | 8 | Candida parapsilosis | 16 | mdpi.com |

Antitubercular Activity

Several studies have reported the synthesis and evaluation of isoxazole (B147169) and 1,2,4-triazole (B32235) derivatives as potential antitubercular agents nih.govnih.govrsc.orgrsc.orgresearchgate.net. These compounds have been shown to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain, at low micromolar concentrations rsc.org. The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes.

The antitubercular activity is typically reported as the MIC required to inhibit the growth of M. tuberculosis. The data from related heterocyclic compounds suggest that the isoxazole scaffold could be a valuable starting point for the development of new antitubercular drugs.

Table 3: In Vitro Antitubercular Activity of Selected Isoxazole Analogs

| Compound ID | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Analog 1 | H37Rv | 5.8 | rsc.org |

| Triazole Analog 2 | H37Rv | 29.9 | rsc.org |

| Triazole Analog 3 | H37Rv | 6.25 | nih.gov |

Assessment of Anticancer/Antiproliferative Activity in Cellular Models

The potential of 1,2-benzisoxazole analogs as anticancer agents has been extensively investigated in various cancer cell lines. These studies have focused on their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have demonstrated the potent antiproliferative activity of 1,2-benzisoxazole and benzimidazole (B57391) derivatives against a panel of human cancer cell lines, including those from breast, lung, colon, and prostate cancers researchgate.netresearchgate.netnih.gov. The cytotoxic effect of these compounds is generally dose-dependent, and the half-maximal inhibitory concentration (IC50) values are often in the low micromolar range.

The structural features of these analogs, such as the nature and position of substituents on the aromatic rings, play a crucial role in their antiproliferative efficacy researchgate.net. For instance, certain substitutions have been shown to enhance the cytotoxicity of the parent compound significantly nih.gov.

Specific Target Modulation in Oncological Pathways (e.g., Hsp90, Survivin, DNA Topoisomerase II)

While direct studies on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- are not extensively detailed in the available literature, research on related heterocyclic structures provides insight into their potential mechanisms in cancer therapy. The modulation of key proteins involved in tumor growth and survival, such as Heat shock protein 90 (Hsp90), survivin, and DNA topoisomerase II, is a critical area of investigation.

For instance, the inhibition of Hsp90 can disrupt the Hsp90-topoisomerase II interaction, leading to an increase in unbound and active topoisomerase II. nih.gov When combined with a topoisomerase II poison, this can lead to the formation of more cleavable complexes, resulting in increased DNA damage and subsequent cancer cell death. nih.gov Some benzoxazole derivatives have been shown to exert their cytotoxic effects against cancer cells through the inhibition of human topoisomerase II. mdpi.com Similarly, various benzimidazole derivatives have demonstrated the ability to interfere with DNA topoisomerase I, suggesting that such heterocyclic compounds can be a potential source for anticancer agents. nih.gov The inhibition of topoisomerase II's catalytic activity is a mechanism shared by some anticancer compounds, such as certain quinoline (B57606) derivatives. mdpi.com

Investigations into Anticonvulsant Activities (in vitro models)

Several 1,2-benzisoxazole derivatives have been synthesized and have shown significant anticonvulsant activity in preclinical models. nih.gov One notable analog, 3-(sulfamoylmethyl)-1,2-benzisoxazole, demonstrated the ability to suppress maximal seizures induced by both electrical and chemical means in animal models. nih.gov The pharmacological profile of this compound is similar to established antiepileptic drugs like diphenylhydantoin and carbamazepine. nih.gov

The introduction of different chemical groups to the 1,2-benzisoxazole ring has been shown to influence both the anticonvulsant efficacy and neurotoxicity of these compounds. nih.gov For example, adding a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov In vivo studies utilizing models such as pentylenetetrazole (PTZ)-induced seizures are common for evaluating the anticonvulsant properties of new chemical entities, including quinazolin-4(3H)-one derivatives. ijnrph.commdpi.com

Enzyme Inhibition Studies

The 1,2-benzisoxazole core is a versatile scaffold for designing various enzyme inhibitors.

A series of N-benzylpiperidine benzisoxazoles has been identified as potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov Certain derivatives within this class exhibited impressive potency with IC50 values in the nanomolar range (0.8-14 nM) and showed high selectivity for AChE over butyrylcholinesterase (BChE), in some cases by over three orders of magnitude. nih.gov For example, specific N-acetyl and morpholino derivatives displayed IC50 values of 3 nM and 0.8 nM, respectively. nih.gov The development of such potent AChE inhibitors from the benzisoxazole class is a promising avenue for potential therapeutic applications. nih.gov Other related heterocyclic compounds, like benzoxazole and benzothiazolone derivatives, have also been investigated as inhibitors of both AChE and BChE, with some showing IC50 values at low micromolar levels. mdpi.commdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Benzisoxazole Analogs

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| N-benzylpiperidine benzisoxazoles | AChE | 0.8-14 nM nih.gov |

| N-acetyl benzisoxazole derivative (1g) | AChE | 3 nM nih.gov |

| Morpholino benzisoxazole derivative (1j) | AChE | 0.8 nM nih.gov |

| Benzothiazolone derivative (M13) | BChE | 1.21 µM mdpi.com |

Glycosidases like α-amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing blood glucose levels. A series of novel benzo[d]isoxazole-triazole hybrids demonstrated potent α-glucosidase inhibitory activity, with IC50 values ranging from 14.69 to 38.71 nmol, which was comparable to or better than the standard drug acarbose (B1664774) (IC50 35.91 nmol). nih.gov The design of these hybrids was based on a molecular hybridization approach. nih.gov Other heterocyclic structures, such as 1,2,4-triazole and benzimidazole derivatives, have also been developed as potent dual inhibitors of α-amylase and α-glucosidase. nih.govsemanticscholar.org For example, certain 1,2-benzothiazine derivatives showed strong in vitro α-glucosidase inhibition with IC50 values significantly better than acarbose. mdpi.com

Table 2: α-Glucosidase Inhibition by Benzisoxazole Analogs and Other Heterocyclic Compounds

| Compound Class | IC50 Value | Reference Standard (Acarbose) |

|---|---|---|

| Benzo[d]isoxazole-triazole hybrids (9a-o) | 14.69–38.71 nmol nih.gov | 35.91 nmol nih.gov |

| 1,2-Benzothiazine derivative (12a) | 18.25 µM mdpi.com | 58.8 µM mdpi.com |

| 1,2-Benzothiazine derivative (12d) | 20.76 µM mdpi.com | 58.8 µM mdpi.com |

| 1,2,4-Triazole derivative (Compound 4) | 0.27 ± 0.01 µg/mL nih.gov | N/A |

As mentioned in section 4.2.3, topoisomerase enzymes are validated targets in oncology. The inhibition of these enzymes by small molecules can lead to DNA damage and apoptosis in cancer cells. Research has shown that some benzoxazole derivatives exert their cytotoxic properties through the inhibition of human topoisomerase II. mdpi.com This highlights the potential of the broader class of benz-heterocycles, including 1,2-benzisoxazoles, to be developed as topoisomerase inhibitors for cancer treatment.

Sirtuins are a family of NAD+-dependent deacetylase enzymes (SIRT1-7) that regulate numerous crucial cellular processes, including metabolism, DNA repair, and cell survival. nih.govresearchgate.net The modulation of sirtuin activity by small molecules is an area of growing interest for treating a variety of diseases, including age-related disorders, metabolic diseases, and cancer. nih.govresearchgate.net While specific studies on 1,2-benzisoxazole derivatives as sirtuin modulators are not prominent, other heterocyclic compounds have been identified as activators or inhibitors. For example, oxazolo[4,5-b]pyridines and imidazo[1,2-b]thiazole derivatives have been discovered as novel SIRT1 activators. nih.gov The diverse biological roles of sirtuins make them attractive targets, and the development of modulators could have significant therapeutic implications. mdpi.comunimi.itrsc.org

Other Enzyme Targets (e.g., Lipoxygenase, Urease)

While direct enzymatic inhibition studies on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- are not extensively documented, research on structurally related isoxazole and benzoxazole derivatives provides insights into potential activities against enzymes like lipoxygenase.

Lipoxygenase (LOX): Lipoxygenases are enzymes crucial to the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.net Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions such as asthma. researchgate.netnih.gov Studies on various isoxazole and benzoxazole derivatives have demonstrated notable 5-LOX inhibitory potential.

For instance, a series of synthesized isoxazole derivatives were evaluated for their in vitro 5-LOX inhibitory activity, with several compounds showing excellent blocking effects. biorxiv.org One compound, C6, exhibited a potent IC₅₀ value of 3.67 µM. biorxiv.org Similarly, another derivative, C3, displayed an IC₅₀ of 8.47 µM. biorxiv.org In a different study, newly synthesized N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which contain an isoxazole-related triazole ring, were also tested as LOX inhibitors. One compound in this series, bearing a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor with an IC₅₀ of 10 μM. mdpi.com Furthermore, research into benzoxazole derivatives, which share a bicyclic aromatic structure with benzisoxazoles, revealed potent inhibition of leukotriene C4 (LTC4) formation, with IC₅₀ values ranging from 0.12 to 23.88 μM. nih.gov

These findings suggest that the isoxazole scaffold, a core component of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, is a viable pharmacophore for lipoxygenase inhibition. The specific inhibitory activity would, however, be highly dependent on the complete substitution pattern of the molecule.

| Compound Class | Specific Analog | Target | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Isoxazole Derivative | Compound C3 | 5-Lipoxygenase | 8.47 µM | biorxiv.org |

| Isoxazole Derivative | Compound C6 | 5-Lipoxygenase | 3.67 µM | biorxiv.org |

| Triazole Nitrone (Isoxazole-related) | Nitrone 10c (2,4-difluorophenyl motif) | Lipoxygenase | 10 µM | mdpi.com |

| Benzoxazole Derivatives | Series of 14 compounds | LTC4 Formation (5-LOX pathway) | 0.12 - 23.88 µM | nih.gov |

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the context of agriculture and medicine. Currently, there is a lack of specific research in the available literature detailing the in vitro activity of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- or its close analogs as urease inhibitors.

Modulation of Protein-Protein Interactions (e.g., PD-1/PD-L1)

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint pathway that cancer cells can exploit to evade immune surveillance. semanticscholar.org Small-molecule inhibitors that block this protein-protein interaction represent a promising alternative to monoclonal antibody therapies. tandfonline.comscilit.comnih.gov

The structural scaffold of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- is highly relevant to a known class of small-molecule PD-1/PD-L1 inhibitors. Specifically, the 3-(2-methylphenyl) substituent creates a 2-methyl-biphenyl-like core structure, which has been identified as a potent pharmacophore for inhibiting the PD-1/PD-L1 interaction. semanticscholar.orgresearchgate.net These biphenyl (B1667301) compounds function by binding to PD-L1, inducing and stabilizing its homodimerization, which in turn prevents its binding to PD-1. semanticscholar.orgresearchgate.net

A study focused on isoxazole-containing biphenyl derivatives identified novel compounds with significant PD-1/PD-L1 inhibitory activity. researchgate.net One promising compound from this series, designated II-12 , demonstrated an IC₅₀ value of 23.0 nM. researchgate.net Another compound, P20 , which features a benzo[d]isoxazole scaffold, exhibited an IC₅₀ value of 26.8 nM. researchgate.net Further research on nonsymmetrically substituted 1,1'-biphenyl-based inhibitors has yielded compounds with exceptional potency in cell-based assays, such as a derivative exhibiting an EC₅₀ of 21.8 nM, approaching the efficacy of the antibody durvalumab. nih.gov These small molecules effectively block the PD-1/PD-L1 interaction in homogeneous time-resolved fluorescence (HTRF) assays, with many showing IC₅₀ values in the single-digit nanomolar range. nih.gov

The consistent activity of compounds featuring the 2-methyl-biphenyl scaffold, particularly those incorporating an isoxazole ring, suggests that 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- could potentially modulate the PD-1/PD-L1 protein-protein interaction.

| Compound Class | Specific Analog | Assay | Inhibitory Activity | Source |

|---|---|---|---|---|

| Isoxazole-containing Biphenyl | Compound II-12 | HTRF Binding Assay | IC₅₀ = 23.0 nM | researchgate.net |

| Benzo[d]isoxazole Derivative | Compound P20 | HTRF Binding Assay | IC₅₀ = 26.8 nM | researchgate.net |

| Nonsymmetric Biphenyl Derivative | Compound 2 | Cell-based PD-1 Signaling | EC₅₀ = 21.8 nM | nih.gov |

| Biphenyl Methanol (B129727) Scaffold | BMS-202 | HTRF Binding Assay | IC₅₀ = 18 nM | nih.gov |

| Biphenyl Methanol Scaffold | BMS-1166 | HTRF Binding Assay | IC₅₀ = 1.4 nM | nih.gov |

Receptor Agonism/Antagonism Studies (e.g., GABA receptors, metabotropic glutamate (B1630785) receptors)

The isoxazole ring is a recognized pharmacophore in ligands targeting various neurotransmitter receptors. While specific studies on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- are limited, research on related structures points to potential interactions with GABA and metabotropic glutamate receptors.

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly GABA-A receptors, are targets for drugs used to treat anxiety, fear, and convulsions. youtube.com GABA-A receptors are ligand-gated chloride channels with multiple allosteric binding sites that modulate the action of GABA. youtube.commdpi.com

Certain isoxazoline (B3343090) insecticides have been shown to act as potent antagonists of GABA-gated chloride channels. nih.gov For example, the isoxazoline insecticide A1443 is known to displace radioligands from house fly head membranes with an IC₅₀ of 0.2 nM, indicating a high affinity for an antagonist site on the GABA/glutamate receptor complex. nih.gov The isoxazole scaffold is a key feature of these compounds, suggesting its importance for receptor interaction.

Metabotropic Glutamate Receptors (mGluRs): Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability, making them targets for neurological and psychiatric disorders. nih.gov They are classified into three groups, with Group I (mGluR1 and mGluR5) being of particular interest. mdpi.com

Several studies have demonstrated that aryl isoxazole derivatives can act as potent mGluR antagonists. A series of 4-substituted analogues of (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO) were developed as antagonists for Group I mGluRs. nih.gov One hexyl analogue showed exclusive antagonism at mGluR1 (K_b = 30 µM) and mGluR5 (K_b = 61 µM). nih.gov A related phenyl analogue also acted as an antagonist at mGluR1 (K_b = 86 µM) and mGluR5 (K_b = 90 µM). nih.gov Further research has focused on developing aryl isoxazole scaffolds as selective mGluR1 antagonists for the potential treatment of neuropathic pain. nih.gov Additionally, isoxazolo[3,4-d]pyridazinones have been identified as selective positive modulators at mGluR2 and mGluR4. mdpi.comresearchgate.net

| Compound Class | Specific Analog | Target Receptor | Activity | Potency (K_b) | Source |

|---|---|---|---|---|---|

| HIBO Analog | 4-Hexyl-HIBO ((S)-9) | mGluR1 | Antagonist | 30 µM | nih.gov |

| HIBO Analog | 4-Hexyl-HIBO ((S)-9) | mGluR5 | Antagonist | 61 µM | nih.gov |

| HIBO Analog | 4-Phenyl-HIBO ((S)-11) | mGluR1 | Antagonist | 86 µM | nih.gov |

| HIBO Analog | 4-Phenyl-HIBO ((S)-11) | mGluR5 | Antagonist | 90 µM | nih.gov |

Antioxidant Activity Investigations

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups. nih.govfrontiersin.org The 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- molecule contains a diol (catechol-like) moiety on its benzisoxazole ring, which strongly suggests it possesses antioxidant properties.

Studies on various benzisoxazole derivatives have confirmed their capacity to act as antioxidants. A series of piperidine-conjugated benzisoxazole derivatives were evaluated for their antioxidant potential using multiple assays. researchgate.netresearchgate.net Many of the synthesized compounds demonstrated good antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging, superoxide (B77818) radical scavenging, and hydroxyl radical scavenging assays. researchgate.netresearchgate.net Benzisoxazole derivatives bearing electron-donating groups, such as methyl and methoxy (B1213986) substituents, have shown prominent antioxidant activity. nih.gov

The mechanism of action for phenolic antioxidants involves their ability to neutralize reactive oxygen species, interrupting oxidative chain reactions. frontiersin.org The efficacy of a phenolic compound as a free radical scavenger is often related to the number and position of hydroxyl groups on the aromatic ring. nih.govfrontiersin.org Compounds with multiple hydroxyl groups, such as the diol in the target compound, generally exhibit higher free radical scavenging activity. nih.gov For example, in studies of various phenolic acids, those with multiple hydroxyl groups (like gallic acid and caffeic acid) showed stronger antiradical properties in the DPPH assay compared to those with a single hydroxyl group. pan.olsztyn.pl

| Compound Class | Antioxidant Assay | Observed Activity | Source |

|---|---|---|---|

| Piperidine-conjugated Benzisoxazoles | DPPH Radical Scavenging | Good antioxidant activity | researchgate.netresearchgate.net |

| Piperidine-conjugated Benzisoxazoles | Superoxide Radical Scavenging | Good antioxidant activity | researchgate.netresearchgate.net |

| Piperidine-conjugated Benzisoxazoles | Hydroxyl Radical Scavenging | Good antioxidant activity | researchgate.netresearchgate.net |

| Substituted Benzisoxazoles | General Antioxidant Screens | Prominent activity with methyl/methoxy groups | nih.gov |

Structure Activity Relationship Sar Studies for 1,2 Benzisoxazole 5,6 Diol, 3 2 Methylphenyl Derivatives

Impact of Substituents on Biological Activity

The biological profile of a benzisoxazole derivative is profoundly influenced by the nature and position of its substituents. The core structure of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- contains three key features for SAR analysis: the 3-(2-methylphenyl) group, the 5,6-dihydroxyl arrangement on the benzene (B151609) ring, and the benzisoxazole scaffold itself, which allows for further substitutions.

The substituent at the 3-position of the 1,2-benzisoxazole (B1199462) ring is a critical determinant of its pharmacological activity. The presence of an aryl, alkyl, alkenyl, or heterocyclic group at this position is well-tolerated and allows for the synthesis of diverse derivatives. nih.gov

In the target compound, this position is occupied by a 2-methylphenyl (o-tolyl) group. The ortho-methyl substituent may exert steric influence, potentially forcing the phenyl ring into a non-planar orientation relative to the benzisoxazole ring system. This fixed conformation could enhance binding affinity and selectivity for a specific biological target.

While direct comparative studies on the positional isomers (meta- and para-methylphenyl) for this specific diol scaffold are limited, research on other heterocyclic compounds provides insights. For instance, in certain antiviral agents, substitution at the para-position of a phenyl ring conferred better potency than the meta-position, highlighting that isomeric placement can significantly alter biological outcomes. mdpi.com In another study concerning acetylcholinesterase (AChE) inhibition, a compound featuring a meta-tolyl substituent on a different part of the molecule was identified as a potent lead candidate. researchgate.net This suggests that each positional isomer must be evaluated, as subtle changes in the location of the methyl group can lead to different interactions with target enzymes or receptors.

Hydroxyl groups on the benzene portion of the benzisoxazole ring are pivotal for activity, particularly in the context of antimicrobial agents. SAR studies on 3,6-dihydroxy-1,2-benzisoxazole have demonstrated that the hydroxyl group at the C6 position is essential for its antibacterial effect against multi-drug resistant Acinetobacter baumannii. nih.gov

The activity is highly sensitive to modifications of this hydroxyl group. For instance, its replacement with a methoxy (B1213986) group (an H-bond acceptor but not a donor) or its removal leads to a dramatic decrease in potency. nih.gov While an amino group at C6, which can also act as a hydrogen bond donor, retained modest activity, the hydroxyl group was preferred. nih.gov This strongly indicates that the ability to participate in hydrogen bonding as a donor at this position is a crucial requirement for the biological mechanism of action.

Furthermore, the introduction of an additional hydroxyl group at the C4 position was found to abolish antibacterial activity completely. nih.gov This highlights the high degree of selectivity associated with the position of hydroxyl substituents. For the subject compound, the vicinal dihydroxyl arrangement at the 5- and 6-positions would be expected to significantly influence its activity and selectivity profile, likely through specific hydrogen bonding interactions with its biological target.

Below is a data table derived from SAR studies of 3,6-dihydroxy-1,2-benzisoxazole and its analogs against A. baumannii, illustrating the importance of the C6-hydroxyl group.

| Compound | C6-Substituent | C3-Substituent | MIC (µg/mL) vs. A. baumannii |

| 1 | -OH | -OH | 6.25 |

| 5 | -NH₂ | -OH | >50 |

| 6 | -OCH₃ | -OH | >100 |

Data sourced from studies on analogous compounds to infer relationships. nih.gov

The 1,2-benzisoxazole scaffold allows for a wide range of substitutions that can modulate its biological activity. Studies have shown that modifying the benzene ring or the group at the 3-position can fine-tune potency and selectivity for various targets. nih.gov

For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity and neurotoxicity in certain derivatives. nih.gove-journals.in Conversely, the substitution of a sulfamoyl group at the same position led to a decrease in activity. nih.govnih.gov

The 3-position is also a prime site for modification. In a series of inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase1 (NPP1), a derivative bearing a 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one moiety was the most potent, indicating that complex heterocyclic systems can confer high affinity. nih.gov In other series, the nature of halogen substituents has been shown to influence activity, with an observed order of Br > Cl > F for cytotoxicity in certain bis-indolyl conjugates. mdpi.com These findings underscore the scaffold's versatility and the potential for creating highly selective agents through the strategic placement of different aromatic and heterocyclic groups.

Stereochemistry can play a pivotal role in the biological activity of pharmaceutical compounds. For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, the potential for axial chirality, specifically atropisomerism, exists. This phenomenon can occur due to hindered rotation around the single bond connecting the 2-methylphenyl ring to the benzisoxazole core, which could result in stable, non-superimposable enantiomers.

Currently, there are no specific studies investigating atropisomerism or its stereochemical influences on the biological activity of this particular derivative. However, the principle remains a critical consideration in drug design. Different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles due to their unique three-dimensional arrangements, which dictate how they interact with chiral biological targets like enzymes and receptors.

Correlating Structural Modifications with Changes in Potency and Selectivity

The relationship between structural modifications and the resulting biological activity of 1,2-benzisoxazole derivatives is a key aspect of their development as therapeutic agents. The available data on related compounds allow for several correlations to be drawn.

Potency is strongly linked to specific functional groups. The critical role of a hydrogen-bonding donor, preferably a hydroxyl group, at the C6 position is directly correlated with antibacterial potency. nih.gov Any modification that removes this capability, such as methylation or complete removal, drastically reduces or abolishes activity. Similarly, in anticonvulsant derivatives, the addition of a halogen at the C5 position is correlated with increased potency, whereas a sulfamoyl group is linked to decreased potency. nih.gov

Selectivity is also governed by structural features. The observation that an additional hydroxyl group at C4 eliminates the antibacterial activity seen with a C6-hydroxyl suggests that the target has a highly specific binding pocket that cannot accommodate substitutions at certain positions. nih.gov This precise requirement for substituent placement is a cornerstone of achieving target selectivity.

The nature of the substituent at the 3-position is another critical factor. The ability to introduce diverse aryl and heterocyclic groups at this position allows for the fine-tuning of activity against different targets, from enzymes like NPP1 nih.gov to various microbial pathogens.

The following table summarizes key structural modifications on the 1,2-benzisoxazole scaffold and their observed impact on biological activity, potency, and selectivity based on studies of various derivatives.

| Structural Modification | Position | Effect on Biological Activity | Impact on Potency/Selectivity |

| Hydroxyl Group (-OH) | C6 | Essential for antibacterial activity | Potency highly dependent on H-bond donor capability |

| Halogen (-F, -Cl, -Br) | C5 | Modulates anticonvulsant activity | Increases potency and neurotoxicity |

| Sulfamoyl Group (-SO₂NH₂) | C5 | Modulates anticonvulsant activity | Decreases potency |

| Aromatic/Heterocyclic Group | C3 | Determines target and activity type | Can be modified to enhance potency and selectivity for specific targets |

| Additional Hydroxyl Group | C4 | Abolishes antibacterial activity | High positional selectivity; incorrect placement is detrimental |

This table is a generalized summary based on various studies of the 1,2-benzisoxazole class of compounds. nih.govnih.gov

Mechanistic Investigations of 1,2 Benzisoxazole 5,6 Diol, 3 2 Methylphenyl Action at the Cellular and Molecular Level

Cellular Target Identification and Validation

There is no publicly available research that identifies and validates the specific cellular targets of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-.

Biochemical Interactions and Ligand-Target Binding Modes

There are no available studies detailing the biochemical interactions or the binding mode of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- with any biological target.

Enzymatic Bioreduction Mechanisms and Prodrug Activation (if applicable)

Information regarding the potential for 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- to act as a prodrug or undergo enzymatic bioreduction is not present in the current body of scientific literature.

Computational Chemistry and Cheminformatics Approaches for 1,2 Benzisoxazole 5,6 Diol, 3 2 Methylphenyl

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of a potential drug, offering insights into the molecular basis of its activity.

For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, docking simulations would be performed against the crystal structure of a relevant biological target, such as a protein kinase, cyclooxygenase (COX), or a G-protein coupled receptor. researchgate.net The simulation would predict how the ligand fits within the protein's active site. The key structural features of the compound would likely dictate its interactions:

Hydrogen Bonds: The 5,6-diol groups are potent hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues like aspartate, glutamate (B1630785), serine, or asparagine in the active site. niscpr.res.in

Hydrophobic and Aromatic Interactions: The fused benzene (B151609) ring of the benzisoxazole core and the 3-(2-methylphenyl) substituent provide significant hydrophobicity, favoring interactions with nonpolar residues. These aromatic rings are also capable of forming π-π stacking or π-cation interactions with residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Isoxazole (B147169) Moiety: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, further anchoring the ligand in the binding pocket.

In studies of similar benzisoxazole and benzimidazole (B57391) derivatives, docking simulations have successfully elucidated binding modes and rationalized observed biological activities. researchgate.netmdpi.com For example, docking of benzisoxazole derivatives into the active site of COX-2 revealed key interactions that explained their anti-inflammatory potential. researchgate.net Binding energies, typically reported in kcal/mol, provide a quantitative estimate of binding affinity, with more negative values suggesting stronger binding.

| Target Protein (Illustrative) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Protein Kinase A | -8.5 to -10.0 | ASP166, LYS72 | Hydrogen Bond, Salt Bridge |

| PHE54, LEU173 | Hydrophobic, π-π Stacking | ||

| Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | ARG120, SER530 | Hydrogen Bond |

| TYR385, LEU352 | π-π Stacking, Hydrophobic |

This table presents hypothetical data based on typical results from docking simulations of similar heterocyclic compounds to illustrate potential outcomes for 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical equation, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent analogs.

To develop a QSAR model for compounds related to 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, a dataset of structurally similar benzisoxazoles with experimentally determined biological activities (e.g., IC50 values) against a single target would be required. oaji.net Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors fall into several categories:

Topological (2D): Based on the 2D graph of the molecule (e.g., molecular weight, connectivity indices).

Geometrical (3D): Based on the 3D conformation (e.g., molecular surface area, volume).

Electronic: Describing the electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Properties like lipophilicity (LogP) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. A robust model is characterized by high correlation coefficients (R²) and predictive power, validated through internal (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds. nih.gov For instance, a 3D-QSAR study on 48 substituted benzisoxazoles for antipsychotic activity yielded a model with good internal (q² = 0.76) and external (Pred_r² = 0.68) predictivity, providing guidance for designing more potent agents. oaji.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and access to target site. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Topological | Number of H-bond Donors | Directly impacts the ability to form key hydrogen bonds. |

| 3D / Steric | Molecular Surface Area | Relates to the overall size and fit within the binding pocket. |

This table lists common molecular descriptors and their general significance in QSAR studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules from first principles. It provides highly accurate information about molecular geometry, electronic properties, and vibrational frequencies.

For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to: researchgate.netnih.gov

Optimize Molecular Geometry: Determine the most stable 3D conformation, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target compound, the oxygen atoms of the diol and isoxazole ring would appear as electronegative (red) regions, indicating sites prone to electrophilic attack or hydrogen bonding.

DFT studies on related benzisoxazole derivatives have been used to correlate calculated electronic parameters with experimental findings, providing a deeper understanding of their chemical behavior. researchgate.net

| Calculated Property | Typical Value Range (Illustrative) | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | A smaller gap suggests higher chemical reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity, influencing solubility and binding. |

This table provides illustrative values for DFT-calculated properties based on published data for similar heterocyclic systems.

Molecular Dynamics Simulations for Conformational Stability and Binding

While molecular docking provides a static snapshot of a protein-ligand complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein.

An MD simulation for the 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-protein complex would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to evaluate:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value (e.g., fluctuating around 2-3 Å) indicates that the complex is stable and the ligand does not diffuse out of the binding pocket. niscpr.res.insemanticscholar.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding stability. nih.gov

MD simulations on complexes of related benzimidazole and benzothiazole (B30560) derivatives have been used to validate docking results and confirm the stability of key interactions, providing stronger evidence for the proposed binding mode. semanticscholar.orgnih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). esisresearch.orgnih.gov

Based on the structure of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, a hypothetical pharmacophore model could be constructed:

Two HBD/HBA features: Corresponding to the two hydroxyl groups.

One HBA feature: From the isoxazole nitrogen or oxygen.

Two Aromatic/Hydrophobic features: Representing the benzisoxazole core and the 2-methylphenyl ring.

Once developed and validated, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases (like ZINC or ChEMBL) to identify other, structurally diverse molecules that match the key features and may possess similar biological activity. nih.govnih.govutrgv.edu This approach is a powerful tool for hit identification in the early stages of drug discovery.

Computational Prediction of Relevant Molecular Interactions and Bioavailability Properties

Early in the drug discovery process, it is crucial to assess a compound's potential "drug-likeness" and predict its bioavailability properties. Many computational models exist to estimate these characteristics, often based on simple molecular properties.

The structure of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- can be analyzed to predict its general interaction capabilities and alignment with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

| Property | Predicted Value/Count for C16H13NO3 | Lipinski's Rule | Compliance |

| Molecular Weight | 267.28 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 2 (from two -OH groups) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (from two O in -OH, one N in isoxazole) | ≤ 10 | Yes |

| LogP (estimated) | ~2.5 - 3.5 | ≤ 5 | Yes |

Calculated and estimated values for 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-. LogP is an estimation based on its structural components.

The analysis indicates that the compound complies with Lipinski's rules, suggesting it has a favorable profile for oral bioavailability. nih.govresearchgate.net Its structure allows for a balance of hydrogen bonding (crucial for target interaction and solubility) and hydrophobic character (important for membrane permeation). These in silico predictions provide a preliminary assessment, helping to prioritize compounds for further experimental testing. nih.gov

Future Research Directions and Translational Potential in Drug Discovery Research

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Efficacy

The rational design of new chemical entities is a cornerstone of modern drug discovery. For 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, future research will likely focus on synthesizing novel analogs through structural modifications to enhance target specificity and therapeutic efficacy. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing a framework for understanding how chemical modifications influence biological activity. For instance, the introduction of different substituents on the phenyl ring or the benzisoxazole core can profoundly alter a compound's properties. nih.gov

Key strategies for analog design include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. The benzisoxazole heterocycle itself has been used as a successful bioisosteric replacement for the benzoyl functionality in certain enzyme inhibitors. nih.govmdpi.com

Functional Group Interconversion (FGI): Modifying existing functional groups on a pre-formed scaffold allows for the synthesis of a diverse library of compounds for screening. mdpi.com

Computational Modeling: In silico docking studies can predict the binding affinity of designed analogs to specific biological targets, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov

Modern synthetic methodologies offer efficient pathways to these novel analogs. Techniques such as [3+2] cycloaddition reactions provide a direct route to functionalized benzisoxazoles under mild conditions. nih.gov The development of one-pot procedures and multi-component reactions further streamlines the synthesis of diverse compound libraries. researchgate.netnih.gov

Table 1: Influence of Substituents on the Biological Activity of Benzisoxazole Scaffolds

| Substituent/Modification | Position | Resulting Activity/Property | Reference(s) |

|---|---|---|---|

| Fluorine (F) | Varies | Often enhances biological activity and alters drug disposition. | nih.gov |

| Methyl (CH₃) / Methoxy (B1213986) (OCH₃) | Phenyl Ring | Can confer prominent antioxidant activity. | nih.govscispace.com |

| Nitro (NO₂) | Phenyl Ring | Associated with good anti-inflammatory activity. | nih.govscispace.com |

| Amide Linkage | Varies | Can alter chemical properties, disposition, and biological activities. | nih.gov |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" approach to drug design is often insufficient for treating complex, multifactorial diseases like cancer or central nervous system (CNS) disorders. nih.gov Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets, has emerged as a promising strategy. nih.govnih.gov The benzisoxazole scaffold is an ideal candidate for this approach due to its ability to bind to a diverse range of proteins with high affinity. nih.govnih.gov

Future research should explore the multi-target potential of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- analogs. For example, in the context of neuropsychiatric disorders, derivatives can be designed to simultaneously interact with dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors, a strategy employed by successful atypical antipsychotics like risperidone. nih.govnih.gov This multi-target approach can lead to improved efficacy and a more favorable side-effect profile compared to single-target agents. nih.gov

Computational methods, such as virtual screening protocols, can be employed to identify fragments or molecules capable of interacting with multiple, structurally distinct targets, accelerating the discovery of multi-target ligands. nih.gov

Table 2: Approved Multi-Target Drugs Based on the Benzisoxazole Scaffold

| Drug Name | Primary Therapeutic Use | Key Biological Targets | Reference(s) |

|---|---|---|---|

| Risperidone | Antipsychotic | Serotonin 5-HT₂ₐ Receptors, Dopamine D₂ Receptors | nih.govwikipedia.org |

| Paliperidone | Antipsychotic | Serotonin 5-HT₂ₐ Receptors, Dopamine D₂ Receptors, α₁ and α₂ adrenergic receptors | nih.govwikipedia.org |

| Iloperidone | Antipsychotic | Serotonin 5-HT₂ₐ Receptors, Dopamine D₂/D₃ Receptors | nih.gov |

Development of Sustainable and Scalable Synthetic Routes for Industrial Relevance

For a drug candidate to be viable, its synthesis must be economically feasible and environmentally sustainable on an industrial scale. Research into the synthesis of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- and its derivatives must therefore include the development of scalable, efficient, and "green" chemical processes.

Classical methods for synthesizing the benzisoxazole core can sometimes involve harsh conditions or the use of hazardous reagents. nih.gov Future efforts should focus on:

Process Optimization: Refining existing synthetic routes to improve yields, reduce the number of steps, and minimize waste.

Green Chemistry Principles: Employing less hazardous solvents, reducing energy consumption, and using catalysts instead of stoichiometric reagents.

Novel Methodologies: Exploring modern synthetic strategies that are inherently more efficient and environmentally benign. For example, methods that allow for the construction of the benzisoxazole ring from readily available starting materials without the need for strongly acidic or basic conditions are highly desirable. nih.govorganic-chemistry.org

A simple and efficient three-step method has been reported for the synthesis of some 1,2-benzisoxazole (B1199462) analogs, which could serve as a basis for developing large-scale production processes. niscpr.res.in The ultimate goal is a robust synthetic pathway that is not only suitable for laboratory-scale discovery but can also be readily transferred to an industrial manufacturing setting.

Preclinical in vivo Efficacy Studies in Relevant Animal Models (non-human)

Once promising analogs have been identified through in vitro screening, their efficacy and pharmacological properties must be evaluated in living organisms. Preclinical in vivo studies in relevant non-human animal models are a critical step in the translational pathway from the laboratory to the clinic. nih.gov

For derivatives of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-, the choice of animal model will depend on the intended therapeutic application. For instance:

Anticonvulsant Activity: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard models for the early identification of potential anticonvulsant candidates. nih.gov

Antipsychotic Potential: Behavioral models in rats and mice, such as tests for catalepsy, are used to assess antipsychotic efficacy and the propensity to induce extrapyramidal side effects. nih.gov

Anticancer Activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor effects of new compounds. alacrita.com

Infectious Diseases: Murine models of infection are essential for evaluating the in vivo efficacy of new antimicrobial agents against pathogens like Trypanosoma cruzi or Leishmania. mdpi.com

These studies provide crucial data on a compound's therapeutic efficacy, pharmacokinetic profile, and mechanism of action in a complex biological system. It is important to acknowledge the limitations of animal models and to select models that are as physiologically and genetically relevant as possible to the human disease state. alacrita.com

Investigation of Emerging Therapeutic Areas for Benzisoxazole Scaffolds

The benzisoxazole scaffold has demonstrated remarkable versatility, with derivatives showing a wide spectrum of pharmacological activities. researchgate.nettechnion.ac.iltaylorandfrancis.com While established applications include antipsychotic and anticonvulsant therapies, a significant future direction is the exploration of emerging and underserved therapeutic areas. nih.govwikipedia.org

Based on the broad bioactivities reported for this class of compounds, potential new applications for analogs of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- could include:

Neurodegenerative Diseases: Some benzisoxazole derivatives are potent and selective inhibitors of acetylcholinesterase (AChE), suggesting potential for the palliative treatment of Alzheimer's disease. nih.gov

Metabolic Disorders: Analogs have been screened for peroxisome proliferator-activated receptor (PPARδ) agonist activity and as inhibitors of protein tyrosine phosphatase 1B (PTP1B), indicating a potential role in treating diabetes and related metabolic conditions. nih.gov

Infectious Diseases: Beyond common bacteria, benzisoxazole derivatives have shown promise as inhibitors of Mycobacterium tuberculosis and as agents against trypanosomatid parasites, addressing major global health challenges. nih.govmdpi.comtaylorandfrancis.com

Oncology: A growing body of research highlights the anticancer potential of benzisoxazole-containing compounds. nih.govmdpi.comnih.gov

Table 3: Spectrum of Investigated Therapeutic Areas for Benzisoxazole Derivatives

| Therapeutic Area | Specific Target/Application | Reference(s) |

|---|---|---|

| CNS Disorders | Antipsychotic, Anticonvulsant, Analgesic, Antidepressant, Alzheimer's Disease | nih.govnih.govresearchgate.net |

| Infectious Diseases | Antimicrobial (antibacterial, antifungal), Anti-HIV, Anti-tubercular, Anti-parasitic | nih.govnih.govresearchgate.nettaylorandfrancis.com |

| Inflammatory Diseases | Anti-inflammatory Agents | nih.govresearchgate.netresearchgate.net |

| Oncology | Anticancer Agents | nih.govmdpi.comnih.gov |

| Metabolic Diseases | Antidiabetic Agents (e.g., PPARδ agonists, PTP-1B inhibitors), Anti-glycation | nih.govnih.gov |

| Cardiovascular | Antithrombotic Agents | scispace.comtaylorandfrancis.com |

| Other | Antioxidant, Acetylcholinesterase Inhibition | nih.govresearchgate.net |

Strategies for Overcoming Resistance Mechanisms (e.g., in antimicrobial resistance)

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel antibiotics that can overcome existing resistance mechanisms. nih.govuri.edu Benzisoxazole derivatives represent a new chemotype with demonstrated activity against multi-drug resistant (MDR) pathogens. nih.gov

A naturally occurring benzisoxazole has shown potent antibiotic activity against clinical strains of multi-drug resistant Acinetobacter baumannii, a pathogen classified as an urgent threat. nih.govuri.edu Future research on 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- analogs could focus on several strategies to combat resistance:

Novel Mechanisms of Action: Identifying compounds that act on novel bacterial targets for which there is no pre-existing resistance. For example, some benzisoxazoles inhibit DNA gyrase or pantothenate synthetase, which are distinct from the targets of many current antibiotics. nih.gov

Circumventing Existing Resistance: Designing molecules that are not substrates for bacterial efflux pumps or are not deactivated by the enzymes that confer resistance to other antibiotic classes.

Inhibition of Resistance Mechanisms: Developing compounds that, while not directly bactericidal, could be used in combination with existing antibiotics to restore their efficacy by inhibiting resistance-conferring enzymes.

Mechanism of action studies are vital. For example, identifying that the antibacterial effects of a benzisoxazole could be reversed by 4-hydroxybenzoate (B8730719) supplementation helped implicate specific metabolic enzymes as potential targets, guiding further drug development. nih.govuri.edu This rational, mechanism-based approach will be essential for creating durable antimicrobial agents from the benzisoxazole scaffold.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(2-methylphenyl)-1,2-benzisoxazole-5,6-diol, and what key parameters influence yield and purity?

The synthesis of 3-substituted benzisoxazole derivatives typically involves cyclization reactions of hydroxylamine intermediates with substituted benzaldehydes or ketones. For example, analogous compounds like 3-chloro(phenyl)methyl-6-methyl-1,2-benzoxazole were synthesized via refluxing in dry THF/triethylamine with palladium catalysts, followed by recrystallization or column chromatography . Critical parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) improve coupling efficiency.

- Solvent system : Dry THF/Et₃N (1:1) minimizes side reactions.

- Reaction time : Extended reflux periods (48+ hours) ensure complete cyclization .

- Purification : Recrystallization from ethanol or silica gel chromatography enhances purity .

Q. How can structural deviations in benzisoxazole derivatives, such as bond angle distortions, be systematically analyzed?

X-ray crystallography is the gold standard for identifying structural anomalies. For instance, in 3-chloro(phenyl)methyl-1,2-benzoxazole, deviations in bond angles (e.g., C9–C3–C3a = 132.1°) arise from steric repulsion between substituents or intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å). Computational tools like DFT can validate these observations by modeling non-bonded interactions . Key metrics include:

Q. What pharmacological screening strategies are recommended for assessing hERG inhibition or enzyme-targeting potential in benzisoxazole-diol derivatives?

Ligand docking studies using software like AutoDock Vina can predict hERG inhibition or enzyme interactions. For example, stigmastane-3,6-diol (a diol-containing compound) showed strong binding (-9.5 kcal/mol) to h11β-HSD1, a metabolic enzyme. Key steps:

- Target selection : Prioritize enzymes like hCA-II, hCDC25B, or hERG channels.

- Validation : Compare docking scores with known inhibitors (e.g., zonisamide for sodium channel blockade).

- In vitro assays : Follow up with patch-clamp studies for hERG activity validation .

Advanced Research Questions

Q. How can stereoselective synthesis of diol-containing benzisoxazoles be optimized to achieve high enantiomeric excess (ee)?

Enzymatic biotransformation using plant-based biocatalysts (e.g., Daucus carota or Pastinaca sativa) enables stereoselective hydrolysis. For bicyclo[3.3.1]nonane-2,6-diol diacetate, carrot roots achieved 44.1% ee for (+)-monoacetate at 30°C. Key factors:

- Temperature control : Higher temperatures (30°C vs. 25°C) improve reaction rates and ee.

- Biocatalyst specificity : Select plant tissues with high esterase activity.

- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomer ratios .

Q. What experimental and computational approaches resolve contradictions in photochemical reactivity data for benzisoxazole-diol derivatives?

Contradictions in photodimerization outcomes (e.g., syn vs. anti dimers) can arise from host-guest interactions in inclusion complexes. For coumarin analogs, chiral diacetylenediol hosts (e.g., (S,S)-1,6-bis(o-chlorophenyl)hexa-2,4-diyne-1,6-diol) enforce specific dimer geometries via hydrogen bonding (OH–O distances ~3.8 Å). Methodological solutions:

- Cocrystallization studies : X-ray analysis of inclusion complexes clarifies reactive conformations.

- TD-DFT calculations : Model excited-state interactions to predict dimerization pathways .

Q. How can researchers optimize reaction conditions to mitigate decomposition or side reactions in benzisoxazole-diol synthesis?

Decomposition risks are minimized by:

- Temperature control : Maintain temperatures below auto-ignition thresholds (if data available) and avoid excessive heating during reflux.

- Inert atmospheres : Use argon or nitrogen to prevent oxidation.

- Additives : Copper iodide (0.13 mmol) accelerates Sonogashira-type couplings while reducing side products .

Q. What strategies validate conflicting toxicity predictions (e.g., hERG inhibition vs. low acute toxicity) for benzisoxazole-diol derivatives?

Discrepancies between in silico predictions and experimental toxicity data require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.